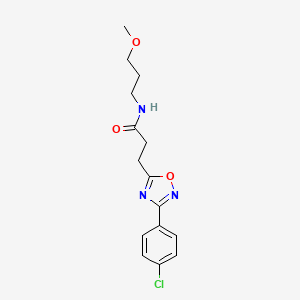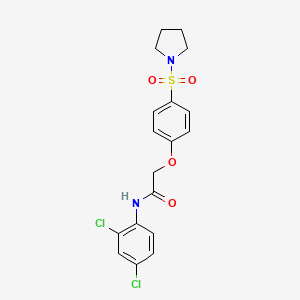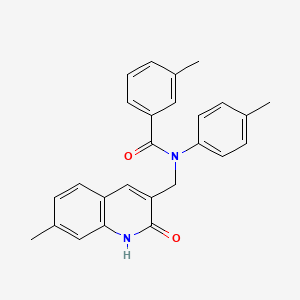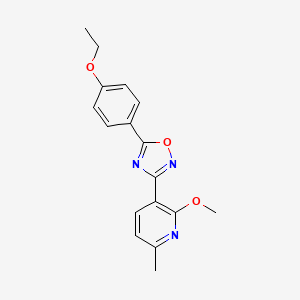![molecular formula C19H24N4O B7717726 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IQ-1S is a selective inhibitor of Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and embryonic development.
Mécanisme D'action
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide selectively inhibits the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF), which is essential for the activation of Wnt/β-catenin signaling pathway. By blocking this interaction, this compound prevents the nuclear translocation of β-catenin and the subsequent activation of target genes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer and regenerative medicine applications, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been reported to modulate the immune response by inhibiting the differentiation of Th17 cells and promoting the differentiation of Treg cells. Additionally, this compound has been demonstrated to improve cognitive function in animal models of Alzheimer's disease by reducing β-amyloid deposition and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is its selectivity for the Wnt/β-catenin signaling pathway, which allows for the specific modulation of this pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one of the limitations of this compound is its stability, which can be affected by factors such as pH and temperature. Therefore, careful handling and storage of the compound are necessary to ensure its effectiveness in lab experiments.
Orientations Futures
There are several future directions for the research of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide. One area of interest is the development of this compound analogs with improved stability and potency. Additionally, the potential applications of this compound in other diseases, such as inflammatory bowel disease and osteoporosis, are currently being investigated. Furthermore, the combination of this compound with other anticancer agents or regenerative medicine strategies could enhance its therapeutic efficacy. Overall, the continued research on this compound could lead to significant advancements in the fields of cancer and regenerative medicine.
Méthodes De Synthèse
The synthesis of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide involves several steps, including the condensation of 8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with isobutylamine, followed by the reaction with isobutyryl chloride. The final product is obtained after purification through column chromatography. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound have been optimized through various methods.
Applications De Recherche Scientifique
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide has been extensively studied for its potential therapeutic applications, particularly in cancer and regenerative medicine. The Wnt/β-catenin signaling pathway is aberrantly activated in various cancers, leading to uncontrolled cell proliferation and tumor growth. This compound has been shown to inhibit this pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been demonstrated to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes, which could have significant implications for regenerative medicine.
Propriétés
IUPAC Name |
2-methyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-11(2)10-23-18-15(17(22-23)21-19(24)12(3)4)9-14-8-6-7-13(5)16(14)20-18/h6-9,11-12H,10H2,1-5H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAJTJVUWAWOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

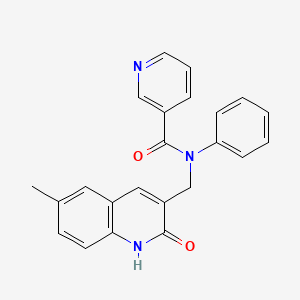

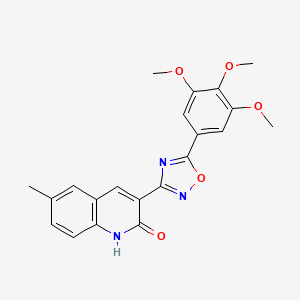
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
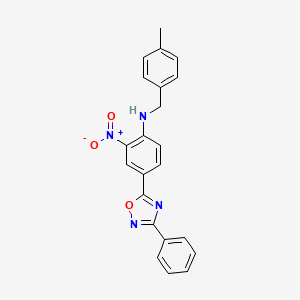
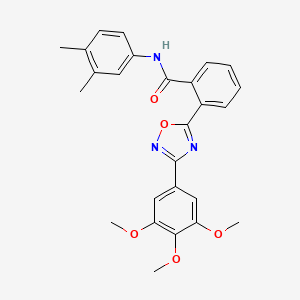
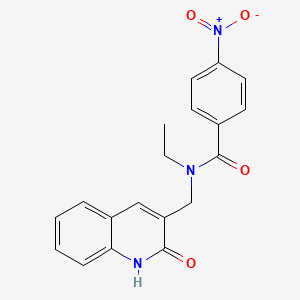

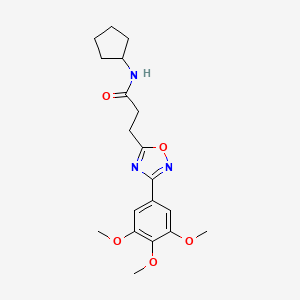
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
